![molecular formula C15H15N3O2S B2744277 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946229-64-7](/img/structure/B2744277.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide” is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves stirring without solvent and/or heat . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains a cyano group and an isoxazole group .Chemical Reactions Analysis
The chemical reactivity of this compound allows it to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solubility in most organic solvents like alcohol and ether, but it is insoluble in water . Its melting point and density are also notable .Scientific Research Applications
Heterocyclic Synthesis Applications
- Benzo[b]thiophen-2-yl-hydrazonoesters, which share structural similarities with the compound , have been utilized in the synthesis of various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, triazine, and others. These derivatives have significant importance in medicinal chemistry due to their diverse biological activities (Mohareb et al., 2004).
Antitumor Evaluation
- Studies on compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is structurally related to the compound , revealed that they possess significant antitumor activities. These compounds were effective against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Antimicrobial Evaluation
- Derivatives of benzo[b]thiophenes, which share structural characteristics with the compound , have shown promising antimicrobial properties. They were synthesized and evaluated for their effectiveness against bacterial and fungal strains (Babu et al., 2013).
Cytotoxicity and Anticancer Research
- Research involving 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound , indicated potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a role in anticancer research (Hassan et al., 2014).
Antimicrobial Dyes
- Compounds based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were used to synthesize antimicrobial dyes. These dyes exhibited significant activity against most tested organisms, suggesting their application in textile finishing and dyeing industries (Shams et al., 2011).
Synthesis of Azo Dyes
- Azo dyes derived from benzo[b]thiophene structures have been synthesized and applied in the textile industry for coloring polyester fabrics, showcasing good coloration and fastness properties (Sabnis & Rangnekar, 1989).
Mechanism of Action
While the exact mechanism of action of this compound is not specified, thiophene derivatives have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8-3-4-10-11(7-16)15(21-13(10)5-8)17-14(19)12-6-9(2)18-20-12/h6,8H,3-5H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPWTMGVGJCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide |
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